molecular formula C23H20N8O4 B11112904 2-methoxy-5-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-methoxy-5-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11112904
M. Wt: 472.5 g/mol
InChI Key: QKKPHHPWCDCMJN-OYKKKHCWSA-N
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Description

3-Hydroxy-4-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with hydroxy and methoxy groups, linked to a triazine ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, thiols.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzaldehydes.

Scientific Research Applications

Chemistry:

    Synthesis of Schiff Bases: The compound can be used to synthesize Schiff bases by reacting with various amines.

    Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

    Antimicrobial Activity: Some derivatives of this compound have shown potential antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Anticancer Research: The compound has been investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.

Industry:

    Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methoxybenzaldehyde 1-[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with various molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.

    Protein Interaction: It can bind to proteins, inhibiting their function and affecting cellular processes.

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

Comparison with Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Anilino-6-(4-nitroanilino)-1,3,5-triazine: Another precursor used in the synthesis.

    Schiff Bases: Compounds formed by the condensation of aldehydes with amines.

Uniqueness:

    Structural Complexity: The combination of benzaldehyde, triazine, and hydrazone moieties makes it unique.

    Versatility: Its ability to undergo various chemical reactions and form derivatives with diverse properties.

Properties

Molecular Formula

C23H20N8O4

Molecular Weight

472.5 g/mol

IUPAC Name

5-[(Z)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C23H20N8O4/c1-35-20-12-7-15(13-19(20)32)14-24-30-23-28-21(25-16-5-3-2-4-6-16)27-22(29-23)26-17-8-10-18(11-9-17)31(33)34/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14-

InChI Key

QKKPHHPWCDCMJN-OYKKKHCWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4)O

Origin of Product

United States

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